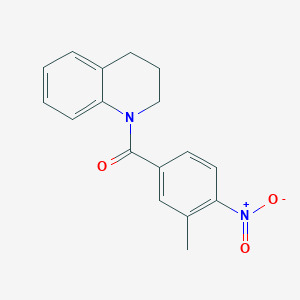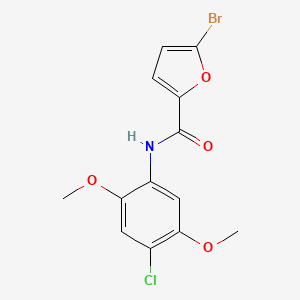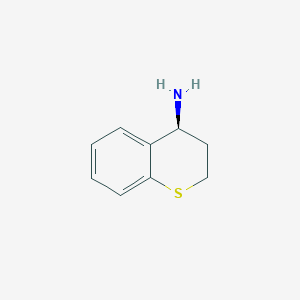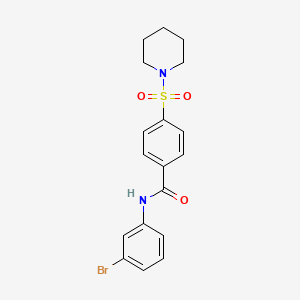
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide
Vue d'ensemble
Description
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPIP belongs to the class of benzamides and is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes.
Mécanisme D'action
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide inhibits the activity of CK2, a protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it a potential target for cancer therapy. By inhibiting CK2, this compound induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to reduce the accumulation of toxic proteins in neurodegenerative diseases, such as tau and alpha-synuclein, by inhibiting CK2-mediated phosphorylation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CK2-mediated signaling pathways. In neurodegenerative diseases, this compound reduces the accumulation of toxic proteins by inhibiting CK2-mediated phosphorylation. Inflammatory diseases, this compound reduces inflammation by inhibiting the activity of CK2-mediated signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide has several advantages for lab experiments, including its potent inhibitory activity against CK2 and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, this compound also has some limitations, including its low solubility in water and its potential toxicity in high doses. Therefore, careful consideration should be given to the appropriate concentration and dosing of this compound in lab experiments.
Orientations Futures
There are several potential future directions for the research on N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide. One direction is to further investigate the potential therapeutic applications of this compound in various fields, including cancer, neurodegenerative diseases, and inflammation. Another direction is to develop more potent and selective CK2 inhibitors based on the structure of this compound. Furthermore, the potential toxicity and side effects of this compound should be further investigated to ensure its safety for clinical use. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential toxicity.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. As a potent inhibitor of CK2, this compound has shown promising results in various fields, including cancer, neurodegenerative diseases, and inflammation. Further research is needed to fully explore the potential of this compound as a therapeutic agent and to develop more potent and selective CK2 inhibitors based on its structure.
Applications De Recherche Scientifique
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. As a CK2 inhibitor, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. This compound has also shown neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c19-15-5-4-6-16(13-15)20-18(22)14-7-9-17(10-8-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBRSTOTGNLPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



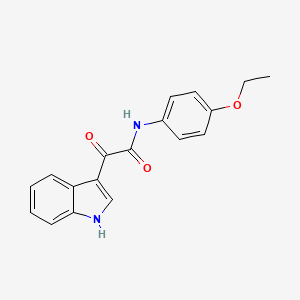
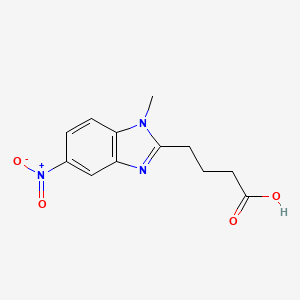

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3259118.png)
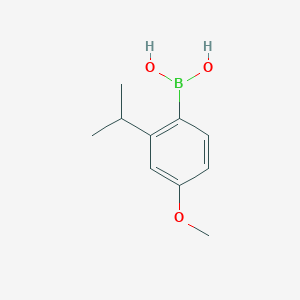
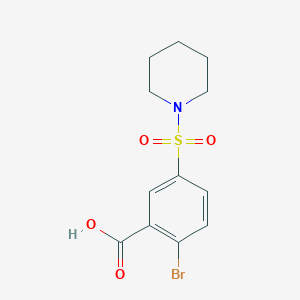
![1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea](/img/structure/B3259132.png)
![Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl-](/img/structure/B3259135.png)
![7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine](/img/structure/B3259138.png)
![3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B3259144.png)
